Isopropyl thioglycolate
Overview
Description
Synthesis Analysis
Isopropyl thioglycolate and its derivatives are synthesized through various methods, including base-promoted SN2 substitution reactions and Lewis acid-promoted glycosylation, leading to the production of thioglycoside derivatives in high yields. These methods are essential for the preparation of isopropyl thioglycolate for further applications in chemical synthesis and materials science (Mandal & Nilsson, 2014).
Molecular Structure Analysis
The molecular structure of isopropyl thioglycolate derivatives, such as isopropyl N-(2-furoyl)thiocarbamate, has been determined by X-ray analysis, revealing the preferred conformation and providing insights into the chemical behavior of these compounds (Plutín et al., 2005).
Chemical Reactions and Properties
Isopropyl thioglycolate participates in various chemical reactions, including transglycosylation, where it serves as a precursor or intermediary. These reactions are valuable for the synthesis of complex glyco-conjugates and other organic molecules, demonstrating the compound's versatility in organic synthesis (Chenault et al., 1996).
Physical Properties Analysis
The physical properties of isopropyl thioglycolate and its derivatives, including thermal and mechanical properties, are significant for their application in material science. For instance, the thermal behavior of isopropyl thioglycolate complexes with copper(II) has been studied, revealing information about their stability and potential applications (Ohashi et al., 1970).
Chemical Properties Analysis
Isopropyl thioglycolate's chemical properties, such as reactivity and interaction with metals, are critical for its use in catalysis and materials science. Studies on the extraction of heavy metals using thioglycolate derivatives highlight the compound's effectiveness in separating and recovering metals from solutions, showcasing its potential in environmental applications (Platzer et al., 2017).
Scientific Research Applications
Safety Assessment in Cosmetics
Isopropyl thioglycolate, among other thioglycolates, is studied for its safety in cosmetic applications. These compounds can penetrate the skin and are primarily excreted in urine. They have been found to be slight to severe ocular irritants and can cause skin irritation. Importantly, they are not mutagenic and have no evidence of carcinogenicity. This safety assessment is crucial for their use in cosmetic products, especially depilatories (Burnett et al., 2009).
Pharmaceutical Intermediate and Chemical Material
Isopropyl thioglycolate is significant in pharmaceutical and chemical material production. The dissolution kinetics of thiourea in triglycol solution, a key step in the synthesis of isopropyl mercaptan, highlights its importance. The dissolution rate is influenced by solution concentration and temperature, offering insights for optimizing isopropyl mercaptan production (Li et al., 2010).
Synthesis of Oligosaccharides
The synthesis of galactopyranosyl-containing 3,6-branched oligosaccharides utilizes isopropyl thioglycolate. This method has applications in preparing glycopeptide derivatives related to Lycium barbarum L., demonstrating its utility in complex carbohydrate synthesis (Du et al., 2001).
Liquid-Liquid Equilibrium Measurement
Isopropyl thioglycolate is studied in the context of separating thioglycolic acid (TGA) from aqueous mixtures using isopropyl ether and methyl tert-butyl ether. Understanding the phase behavior of these systems at different temperatures provides critical information for industrial separation processes (Yan et al., 2018).
Copper(II) Complex Synthesis
The synthesis of copper(II) complexes with isopropyl thioglycolate reveals its utility in inorganic chemistry. These complexes, investigated for their magnetic and spectroscopic properties, offer insights into metal-ligand interactions and potential applications in materials science (Ohashi et al., 1970).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)7-5(6)3-8/h4,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHDJBCAYIXOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224330 | |
Record name | Isopropyl thioglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl thioglycolate | |
CAS RN |
7383-61-1 | |
Record name | 1-Methylethyl 2-mercaptoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7383-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl thioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl thioglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl mercaptoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL THIOGLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0JRQ01AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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